molecular formula C21H30N2O3S B6915754 4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide

4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6915754
M. Wt: 390.5 g/mol
InChI Key: QAZXNPZBYLAEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a pyridine ring, a cyclohexyl group, and a sulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexyl Group: This step often involves a substitution reaction where a cyclohexyl group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: The compound’s properties may be exploited in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide include other pyridine derivatives, sulfonyl-containing compounds, and cyclohexyl-substituted molecules.

Uniqueness

What sets this compound apart is its combination of structural features, which may confer unique reactivity and biological activity. The presence of the sulfonyl group, in particular, can significantly influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-N-(4-methylsulfonylcyclohexyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-15-12-16(2)14-18(13-15)17-8-10-23(11-9-17)21(24)22-19-4-6-20(7-5-19)27(3,25)26/h8,12-14,19-20H,4-7,9-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZXNPZBYLAEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CCN(CC2)C(=O)NC3CCC(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.